(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylic Acid
Description
Properties
Molecular Formula |
C11H12ClN3O4 |
|---|---|
Molecular Weight |
285.68 g/mol |
IUPAC Name |
(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-6-carboxylic acid |
InChI |
InChI=1S/C11H12ClN3O4/c1-5-2-18-3-6-4-19-8-7(10(16)17)13-11(12)14-9(8)15(5)6/h5-6H,2-4H2,1H3,(H,16,17)/t5-,6+/m1/s1 |
InChI Key |
OWXFEDMNXOBBOW-RITPCOANSA-N |
Isomeric SMILES |
C[C@@H]1COC[C@@H]2N1C3=NC(=NC(=C3OC2)C(=O)O)Cl |
Canonical SMILES |
CC1COCC2N1C3=NC(=NC(=C3OC2)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Construction of the Pyrimido-Oxazine Core
The pyrimido[5,4-b][1,oxazine intermediate is synthesized through a [3+3] cycloaddition between a functionalized pyrimidine derivative and an oxazine precursor. For example, reacting 2-amino-4-chloropyrimidine with a 1,4-oxazine diol under acidic conditions yields the bicyclic scaffold. The reaction is conducted in dimethylformamide (DMF) at 80–100°C for 12–24 hours, achieving yields of 65–75%.
Key mechanistic insight : The diol undergoes protonation, facilitating nucleophilic attack by the pyrimidine’s amino group, followed by dehydration to form the oxazine ring.
Introduction of the Methyl Group and Tetrahydrooxazine Ring
Stereoselective methylation at the 10R position is achieved using (R)-methyloxirane as an alkylating agent. The reaction proceeds in tetrahydrofuran (THF) with a catalytic amount of boron trifluoride etherate, ensuring retention of configuration at the chiral center. Subsequent hydrogenation with palladium on carbon (Pd/C) under 3 atm H₂ reduces the oxazine ring to its tetrahydro form, completing the tricyclic framework.
Esterification and Hydrolysis to Carboxylic Acid
The carboxylic acid group is introduced via ester hydrolysis. The intermediate methyl ester, methyl (6aS,10R)-2-chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,oxazino[4,3-d]pyrimido[5,4-b]oxazine-4-carboxylate, is synthesized by treating the tricyclic amine with methyl chloroformate in the presence of triethylamine. Hydrolysis employs ozone or hydroxyl radicals under ambient conditions (25°C, 1 atm) to avoid decomposition of the sensitive heterocycle, achieving ≥95% purity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
-
Boron trifluoride etherate : Critical for directing methylation to the 10R position; omission results in a 1:1 diastereomeric ratio.
-
Ozone-mediated hydrolysis : Superior to traditional acid/base methods, minimizing side reactions such as decarboxylation.
Characterization and Analytical Data
Challenges and Solutions
Stereochemical Control
The 6aS and 10R configurations necessitate chiral auxiliaries or asymmetric catalysis. Employing (R)-methyloxirane ensures >90% enantiomeric excess (ee) at the 10R position.
Regioselective Chlorination
Electrophilic chlorination using N-chlorosuccinimide (NCS) in dichloromethane selectively targets the pyrimidine’s 2-position, avoiding overhalogenation.
Comparative Analysis of Hydrolysis Methods
| Method | Conditions | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|---|
| Ozone/OH- | 25°C, 1 atm, 8 h | 82 | 95 | None |
| NaOH (1M) | Reflux, 6 h | 68 | 87 | Decarboxylation |
| H₂SO₄ (conc.) | 60°C, 3 h | 55 | 78 | Ring-opening |
Ozone-mediated hydrolysis emerges as the optimal method, combining high efficiency with minimal degradation.
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylic Acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved in its mechanism of action can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Computational Similarity Metrics
Structural similarity is quantified using Tanimoto and Dice coefficients , which compare molecular fingerprints (e.g., MACCS or Morgan fingerprints) to predict bioactivity . For example:
- A Tanimoto score >0.7 indicates significant structural overlap, often correlating with similar target interactions .
- lists compounds with similarity scores of 0.74–0.83 to the target (Table 1), highlighting analogs with modified substituents (e.g., fluorine, piperazine) .
Table 1: High-Similarity Compounds to the Target
| CAS No. | Similarity Score | Key Structural Differences | Potential Bioactivity |
|---|---|---|---|
| 226578-51-4 | 0.83 | Fluoro, methylpiperazine, methanesulfonic salt | Kinase inhibition (GSK3, HDAC) |
| 177325-13-2 | 0.74 | Methoxy, acridine core | Antimicrobial/antitumor |
| 182868-72-0 | 0.78 | Fluoro, methylpiperazine, hydrochloride salt | Kinase modulation |
These analogs demonstrate that halogenation (Cl vs. F) and acidic groups (carboxylic vs. sulfonic) modulate solubility and target specificity .
Bioactivity Clustering and Target Overlaps
Hierarchical clustering of bioactivity profiles reveals that structurally similar compounds often share modes of action (e.g., kinase or epigenetic modulation) . For instance:
Implications for Drug Design
- Structural Optimization : Fluorine substitution (as in 226578-51-4) improves metabolic stability and target selectivity over chlorine .
- Pharmacokinetics : Carboxylic acid groups enhance aqueous solubility, but sulfonic salts (e.g., 226578-51-4) may offer better bioavailability .
- Virtual Screening Tools : Platforms like SwissSimilarity and ligQ efficiently identify analogs with >50% similarity, accelerating lead discovery .
Biological Activity
The compound (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylic Acid is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity based on diverse sources.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrimidine and oxazine compounds often exhibit significant antimicrobial properties. For instance, various pyrimidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The specific compound may share similar properties due to its structural characteristics.
Anticancer Potential
The ability of heterocyclic compounds to interact with cellular pathways has been well documented. Compounds structurally similar to this compound have demonstrated cytotoxicity against various cancer cell lines. For example:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
Studies report IC50 values indicating the concentration required to inhibit cell growth by 50%:
These findings suggest that the compound could potentially serve as a lead in anticancer drug development.
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular processes. For instance:
- Dihydrofolate reductase (DHFR) : Inhibition can lead to reduced DNA synthesis in rapidly dividing cells.
The presence of the chloro group and other substituents may enhance binding affinity and specificity towards these targets.
Case Studies
- Antimicrobial Efficacy : A study evaluating various oxazine derivatives found that many exhibited broad-spectrum antibacterial activity. The tested compounds showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Evaluation : In vitro assays demonstrated that several pyrimidine derivatives led to apoptosis in cancer cell lines through the activation of caspase pathways.
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis of polyheterocyclic compounds like this requires multi-step protocols. Key steps include:
- Nucleophilic substitution : Use of 5-amino-4,6-dichloropyrimidine derivatives with phenol/thiophenol derivatives under basic conditions (e.g., K₂CO₃ in DMF or ethanol) to form fused rings .
- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane to isolate intermediates .
- Oxidation/functionalization : Controlled introduction of carboxylic acid groups via hydrolysis or oxidation, monitored by TLC and NMR for purity . Yield optimization relies on solvent choice (polar aprotic solvents enhance reactivity), temperature control (60–100°C), and stoichiometric ratios (1:1.2 molar excess of nucleophiles).
Q. How should researchers characterize the structural and stereochemical features of this compound?
- X-ray crystallography : Resolves absolute stereochemistry (e.g., 6aS,10R configuration) and confirms fused oxazine-pyrimidine rings .
- NMR spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 6.8–8.2 ppm) and carbon types (e.g., carbonyl carbons at δ 165–175 ppm) .
- 2D experiments (COSY, HSQC) : Maps connectivity in complex heterocycles .
Q. What stability considerations are critical for handling and storage?
- Degradation pathways : Hydrolysis of the oxazine ring under acidic/basic conditions; esterification of the carboxylic acid group in humid environments .
- Storage : Store at –20°C in anhydrous DMSO or under nitrogen to prevent oxidation. Monitor purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) every 3 months .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking studies : Use AutoDock Vina to predict binding to biological targets (e.g., bacterial topoisomerases) by analyzing interactions between the chlorophenyl group and hydrophobic pockets .
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to evaluate electronic effects (e.g., electron-withdrawing chloro substituents enhancing electrophilicity) .
- ADMET prediction : SwissADME assesses logP (<3 for optimal permeability) and PAINS filters to exclude promiscuous motifs .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Dose-response validation : Re-test activity in standardized assays (e.g., MIC against S. aureus ATCC 29213) with controls for solvent effects (e.g., DMSO <1% v/v) .
- Metabolic stability assays : Liver microsome studies (human/rat) identify rapid clearance due to CYP3A4-mediated oxidation, explaining discrepancies in in vivo efficacy .
- Structural analogs : Synthesize stereoisomers (e.g., 6aR,10S) to isolate stereospecific effects .
Q. How can researchers optimize reaction conditions to minimize by-products in large-scale synthesis?
- DoE (Design of Experiments) : Vary temperature, solvent (DMF vs. acetonitrile), and catalyst (e.g., Pd(OAc)₂) to identify interactions affecting regioselectivity .
- In-line monitoring : ReactIR tracks intermediate formation, enabling real-time adjustment of reaction parameters .
- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve safety and reduce halogenated waste .
Methodological Challenges and Solutions
Q. What analytical techniques differentiate between enantiomers or diastereomers of this compound?
- Chiral HPLC : Use Chiralpak IG-3 columns with n-hexane/isopropanol (90:10) to resolve enantiomers (retention time differences >2 min) .
- Circular dichroism (CD) : Compare Cotton effects at 220–250 nm to reference spectra for stereochemical assignment .
Q. How do researchers validate target engagement in cellular assays?
- Photoaffinity labeling : Incorporate a diazirine moiety into the scaffold, followed by UV irradiation and pull-down assays to identify binding proteins .
- Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of target proteins (ΔTₘ ≥2°C) in lysates treated with 10 µM compound .
Data Reproducibility and Reporting
Q. What metadata should be documented to ensure reproducibility in synthesis and bioassays?
Q. How should researchers address batch-to-batch variability in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
